H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH

Description

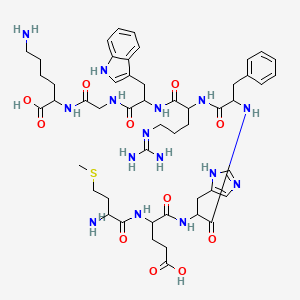

Structure and Composition The compound H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH is a linear oligopeptide composed of eight amino acid residues, each in the DL-configuration (racemic mixture of D- and L-enantiomers). The sequence includes methionine (Met), glutamic acid (Glu), histidine (His), phenylalanine (Phe), arginine (Arg), tryptophan (Trp), glycine (Gly), and lysine (Lys).

Glycine, being achiral, simplifies the stereochemical complexity at its position.

Properties

Molecular Formula |

C50H71N15O11S |

|---|---|

Molecular Weight |

1090.3 g/mol |

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C50H71N15O11S/c1-77-21-18-33(52)43(69)61-36(16-17-42(67)68)46(72)65-40(24-31-26-55-28-59-31)48(74)63-38(22-29-10-3-2-4-11-29)47(73)62-35(15-9-20-56-50(53)54)45(71)64-39(23-30-25-57-34-13-6-5-12-32(30)34)44(70)58-27-41(66)60-37(49(75)76)14-7-8-19-51/h2-6,10-13,25-26,28,33,35-40,57H,7-9,14-24,27,51-52H2,1H3,(H,55,59)(H,58,70)(H,60,66)(H,61,69)(H,62,73)(H,63,74)(H,64,71)(H,65,72)(H,67,68)(H,75,76)(H4,53,54,56) |

InChI Key |

ZKBNJKUZBFBIKV-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Principle

SPPS involves anchoring the C-terminal amino acid to a solid resin, then sequentially coupling protected amino acids in the desired sequence. Protective groups prevent side reactions, and after elongation, the peptide is cleaved from the resin and deprotected.

Application to DL-Amino Acids

- The compound contains DL-amino acids (racemic mixtures of D- and L-forms), which are commercially available as Fmoc- or Boc-protected derivatives suitable for SPPS.

- Stereochemical control is less critical for DL mixtures, but racemization during coupling must be minimized.

Typical Procedure

| Step | Description |

|---|---|

| Resin Loading | Attachment of DL-lysine (C-terminal) to resin |

| Deprotection | Removal of Fmoc/Boc protecting group |

| Coupling | Activation and coupling of next DL-amino acid |

| Repetition | Repeat deprotection and coupling for all residues |

| Cleavage & Deprotection | Release peptide from resin and remove side groups |

| Purification | HPLC or preparative chromatography |

Challenges

- Racemization risk during coupling of DL-amino acids.

- Solubility issues due to hydrophobic residues (phenylalanine, tryptophan).

- Purification complexity due to multiple stereoisomers.

Enzymatic Synthesis Methods

Enzymatic Peptide Bond Formation

- Enzymes like γ-glutamyl transferase and glutaminase can catalyze peptide bond formation between amino acids or peptides.

- Example: Synthesis of γ-glutamyl peptides from glutamine and tryptophan using glutaminase from Bacillus amyloliquefaciens under optimized conditions (pH 10, 37 °C, 3 h) achieved yields up to 51% for dipeptides and lower for longer peptides.

Advantages

- Mild reaction conditions (neutral to alkaline pH, moderate temperature).

- High specificity reducing side products.

- Potential for cost-effective, large-scale production.

Limitations

- Enzyme substrate specificity may limit peptide length and sequence.

- Lower yields for longer peptides.

- Requires optimization of pH, temperature, substrate ratio, and reaction time.

Combined Chemical-Enzymatic Strategies

- Initial peptide chain assembly by SPPS.

- Enzymatic extension or modification to add γ-glutamyl or other specific linkages.

- This approach can improve yield, reduce racemization, and allow selective modifications.

Research Findings and Data on Relevant Amino Acids

Preparation Method Summary Table

| Method | Description | Advantages | Disadvantages | Suitable for Compound? |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly on resin | Precise sequence control; scalable | Racemization risk; purification complexity | Yes, standard for complex peptides |

| Enzymatic Synthesis | Enzyme catalysis of peptide bond formation | Mild conditions; specificity | Limited peptide length; substrate specificity | Partial; good for γ-glutamyl linkages |

| Combined Chemical-Enzymatic | SPPS followed by enzymatic modification | Improved yield and selectivity | Requires multiple steps | Yes, for complex modifications |

Professional Notes and Recommendations

- For the synthesis of the full octapeptide this compound, SPPS remains the most reliable and widely used method.

- Incorporation of DL-amino acids requires careful control of reaction conditions to minimize racemization.

- Enzymatic methods can be employed to synthesize or modify specific segments, especially involving glutamyl linkages, enhancing the peptide’s functional properties.

- Encapsulation techniques improve the stability and bioavailability of amino acid components like DL-methionine and DL-lysine during synthesis and application.

- Analytical techniques such as UPLC-Q-TOF-MS/MS are essential for confirming sequence integrity and purity, especially when enzymatic synthesis is involved.

Chemical Reactions Analysis

Types of Reactions

Acth (4-11) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or delivery properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide structure.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be employed to break disulfide bonds, allowing for further modifications.

Substitution: Amino acid residues within the peptide can be substituted using various reagents to alter its properties.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For instance, oxidation can lead to the formation of disulfide-stabilized peptides, while substitution can result in peptides with altered biological activity or stability .

Scientific Research Applications

Acth (4-11) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, Acth (4-11) is used as a model peptide for studying peptide synthesis, folding, and stability. Its well-defined structure and biological activity make it an ideal candidate for various experimental studies .

Biology

In biological research, Acth (4-11) is used to investigate the mechanisms of hormone action and receptor binding. It serves as a tool for studying the interactions between peptides and their receptors, providing insights into the molecular basis of hormone signaling .

Medicine

Medically, Acth (4-11) has potential therapeutic applications in the treatment of conditions related to adrenal insufficiency and stress-related disorders. Its ability to stimulate cortisol release makes it a valuable candidate for developing new treatments for these conditions .

Industry

In the industrial sector, Acth (4-11) is used in the development of diagnostic assays and therapeutic formulations. Its stability and biological activity make it suitable for various applications, including drug delivery systems and biomarker discovery .

Mechanism of Action

Acth (4-11) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding triggers a cascade of intracellular signaling events, leading to the production and release of cortisol. The primary signaling pathway involves the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins involved in cortisol synthesis .

Comparison with Similar Compounds

Structural and Sequence-Based Comparisons

Table 1: Key Structural Differences

Key Observations :

- In contrast, the xiIle-containing peptide emphasizes hydrophobicity and structural constraints due to Pro and Leu .

- The homotrimeric Met peptide (H-Met-Met-Met-OH) lacks functional diversity but serves as a model for studying coupling efficiencies of sulfur-containing residues .

Key Findings :

- The use of HATU or DCC with NMM (N-methylmorpholine) in DMF is common for DL-peptides, but racemic mixtures may require extended purification steps .

- The target compound’s inclusion of Trp (UV-active) aids in quantification, whereas the xiIle peptide’s non-standard residues complicate analytical characterization .

Biological Activity

H-DL-Met-DL-Glu-DL-His-DL-Phe-DL-Arg-DL-Trp-Gly-DL-Lys-OH is a complex peptide composed of various amino acids, including methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, glycine, and lysine. Its molecular formula is C50H71N15O11S, with a molecular weight of approximately 1,079.3 g/mol. The presence of both D- and L-forms of amino acids in this peptide significantly influences its biological activity and interactions within biochemical contexts.

Biological Activity

The biological activity of this compound is multifaceted due to the diverse properties of its constituent amino acids. These properties include:

- Neuroprotective Effects : The presence of tryptophan and phenylalanine suggests potential neuroprotective roles, possibly influencing mood and cognitive functions.

- Immune Modulation : Arginine and histidine are known to play roles in immune response modulation.

- Antioxidant Properties : The peptide may exhibit antioxidant activities due to the presence of methionine and histidine, which can scavenge free radicals .

Research indicates that the biological effects of peptides like this compound can be attributed to several mechanisms:

- Antioxidant Activity : Peptides containing aromatic amino acids such as tyrosine and phenylalanine can effectively donate protons to electron-deficient radicals, enhancing their radical-scavenging abilities. Histidine-containing peptides have been shown to trap lipid peroxyl radicals .

- Cellular Protection : In vitro studies have demonstrated that antioxidant peptides can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress in cellular models .

Comparative Analysis with Similar Compounds

Here is a comparative analysis highlighting the similarities and unique features of this compound with other peptides:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| H-Lys-Ala-Met | Contains lysine and methionine | Simpler structure with fewer amino acids |

| H-Trp-Gly-Ala | Includes tryptophan and glycine | Focuses on neuroactive properties |

| H-Met-Glu | Composed solely of methionine and glutamic acid | More straightforward metabolic pathways |

| H-Phe-Trp-Lys | Contains phenylalanine, tryptophan, and lysine | Emphasizes mood-related effects |

This table illustrates that this compound stands out due to its diverse array of amino acids contributing to a broad spectrum of biological activities.

Case Studies

Recent studies have explored the biological activities of similar peptides:

- Antioxidant Activity in HepG2 Cells : A study on tilapia-derived antioxidant peptides demonstrated significant ROS scavenging ability and enhanced activities of antioxidant enzymes such as catalase (CAT) and SOD. These findings suggest that similar peptides could also offer protective effects against oxidative stress in liver cells .

- Cognitive Function Markers : Research indicates that D-amino acids play a role in cognitive function and could serve as biomarkers for dementia risk. This highlights the potential cognitive benefits associated with peptides containing these amino acids .

- Antihypertensive Effects : Marine-derived peptides have been studied for their antihypertensive properties, showcasing how specific amino acid sequences can influence blood pressure regulation .

Q & A

Basic Research Questions

Q. How should researchers structure a hypothesis-driven study on the biochemical interactions of this peptide?

- Methodological Answer : Begin by defining the peptide’s sequence-specific properties (e.g., chirality of DL-amino acids) and their relevance to its function. Use databases like UniProt or BRENDA to identify homologous sequences and infer potential binding partners. Design experiments (e.g., SPR, ITC) to validate interactions, ensuring controls account for solvent effects and aggregation tendencies common in mixed-chirality peptides. Align your hypothesis with a theoretical framework, such as ligand-receptor dynamics or enzyme-substrate specificity .

Q. What criteria should guide the selection of analytical techniques for characterizing this peptide’s stability under physiological conditions?

- Methodological Answer : Prioritize techniques that resolve chirality (e.g., CD spectroscopy) and degradation pathways (e.g., LC-MS/MS with collision-induced dissociation). Validate stability assays using accelerated aging protocols (e.g., pH/temperature stress tests) and correlate results with computational models (e.g., molecular dynamics simulations). Ensure compliance with ISO 10993-1 for biocompatibility testing if applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different experimental models?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., solvent composition, cell line variability). Perform dose-response recalibration in standardized models (e.g., HEK293 vs. primary cells) and validate using orthogonal assays (e.g., CRISPR knockouts to confirm target specificity). Apply statistical frameworks like Bayesian inference to quantify reproducibility .

Q. What strategies enable the integration of grey literature (e.g., technical reports, preprints) into systematic reviews of this peptide’s pharmacological profile?

- Methodological Answer : Use LLM-assisted tools (e.g., LitLLM) to collate non-journal sources while adhering to FAIR data principles. Cross-reference findings with peer-reviewed studies, prioritizing datasets with transparent methodology (e.g., raw NMR spectra in supplementary materials). Address biases by weighting evidence based on methodological rigor, as outlined in GRADE criteria .

Q. How can domain-specific languages (DSLs) like χDL improve reproducibility in synthesizing and characterizing this peptide?

- Methodological Answer : Encode synthesis protocols in χDL to standardize reaction conditions (e.g., temperature, solvent ratios) and automate robotic synthesis across labs. Validate reproducibility by comparing yields/purity metrics from independent labs using shared χDL scripts. Integrate with platforms like ADL for high-throughput data analysis .

Data Analysis & Compliance

Q. What computational frameworks are suitable for analyzing multi-omics data linked to this peptide’s mechanism of action?

- Methodological Answer : Use tools like Galaxy or KNIME for pipeline-based analysis of proteomics/transcriptomics data. Apply dimensionality reduction (e.g., t-SNE) to identify clusters of co-regulated genes/proteins. For regulatory compliance, ensure GDPR alignment by anonymizing human-derived data and documenting audit trails in electronic lab notebooks .

Q. How can researchers address batch-to-batch variability in peptide synthesis when designing longitudinal studies?

- Methodological Answer : Implement QC protocols using MALDI-TOF and HPLC-UV to quantify purity variations. Use mixed-effects models to statistically account for batch effects in longitudinal datasets. Store raw QC data in repositories like Zenodo for transparency .

Interdisciplinary & Ethical Considerations

Q. What ethical frameworks apply to studies involving this peptide in animal or human models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human trials. Document informed consent processes rigorously, including GDPR-compliant data handling for EU-based participants. Use FAIR principles for data sharing to avoid duplication of high-risk experiments .

Q. How can researchers leverage collaborative platforms to validate conflicting structural predictions for this peptide?

- Methodological Answer : Deploy distributed computing networks (e.g., Folding@home) for molecular dynamics simulations. Cross-validate results with cryo-EM or X-ray crystallography data deposited in the PDB. Use platforms like ResearchGate to crowdsource peer feedback on preprint findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.